molecular formula C11H12FNO2 B6258427 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one CAS No. 1566564-06-4

9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one

Cat. No. B6258427
CAS RN: 1566564-06-4
M. Wt: 209.2
InChI Key:
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Description

9-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one (FBT) is a novel fluorinated benzoxazepinone compound that has been studied in recent years for its potential therapeutic effects. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. FBT also has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. In addition, FBT has been found to have anti-tumor effects and is being investigated as a potential therapeutic agent for various types of cancer.

Scientific Research Applications

9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one has been studied extensively in scientific research, both in vitro and in vivo. In vitro studies have been conducted to investigate the compound’s biological activities, such as its anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, in vivo studies have been conducted to investigate the compound’s potential therapeutic effects in various neurological and cancer indications. For example, 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one has been studied for its potential use in the treatment of Alzheimer’s disease and Parkinson’s disease, as well as for its anti-tumor effects in various types of cancer.

Mechanism of Action

The exact mechanism of action of 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is not yet known. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes is thought to be responsible for 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one’s anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is believed to modulate the activity of certain neurotransmitters, such as glutamate and dopamine, which may be responsible for its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one has been found to have a wide range of biochemical and physiological effects. In terms of its anti-inflammatory effects, 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes responsible for the production of inflammatory mediators. Additionally, 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one has been found to have anti-oxidant effects, as it has been found to scavenge reactive oxygen species (ROS) and inhibit the production of nitric oxide (NO). Finally, 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one has been found to have anti-cancer effects, as it has been found to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The use of 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one in laboratory experiments has a number of advantages. First, 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is relatively easy to synthesize, making it readily available for use in research. Additionally, 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is stable and has a long shelf life, making it an ideal compound for long-term experiments. Finally, 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is non-toxic, making it safe to use in laboratory experiments.
Despite its many advantages, there are a few limitations to the use of 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one in laboratory experiments. First, 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is a relatively new compound, and its exact mechanism of action is still not fully understood. Additionally, 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is a relatively expensive compound, making it cost-prohibitive for some experiments. Finally, the compound is not commercially available, which can make it difficult to obtain in large quantities.

Future Directions

The potential therapeutic applications of 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one are still being explored, and there are a number of future directions that can be pursued. First, further research is needed to better understand the compound’s mechanism of action and its potential therapeutic effects. Additionally, more research is needed to investigate the compound’s potential use in the treatment of various neurological and cancer indications. Finally, more research is needed to investigate the compound’s potential use in combination with other compounds or drugs, as well as its potential use in drug delivery systems.

Synthesis Methods

9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one can be synthesized using a variety of methods. The most common method is the synthesis of the compound from the corresponding benzoxazepinone via a palladium-catalyzed reaction. In this method, the benzoxazepinone is reacted with a palladium catalyst in the presence of an oxidizing agent, such as hydrogen peroxide, to form the desired product. Other methods of synthesis include the use of an organometallic complex, such as a Grignard reagent, to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-fluoroaniline, followed by cyclization and reduction steps.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxane-4,6-dione", "2-fluoroaniline", "Sodium borohydride", "Acetic acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2,2-dimethyl-1,3-dioxane-4,6-dione and 2-fluoroaniline in acetic acid and heat the mixture to reflux for 4 hours.", "Step 2: Cool the reaction mixture and add water to precipitate the product.", "Step 3: Recrystallize the product from methanol to obtain 2-fluoro-N-(2,2-dimethyl-1,3-dioxan-4-yl)aniline.", "Step 4: Dissolve 2-fluoro-N-(2,2-dimethyl-1,3-dioxan-4-yl)aniline in acetic acid and add sodium borohydride.", "Step 5: Heat the mixture to reflux for 4 hours and then cool the reaction mixture.", "Step 6: Add water to the reaction mixture and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one." ] }

CAS RN

1566564-06-4

Product Name

9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one

Molecular Formula

C11H12FNO2

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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